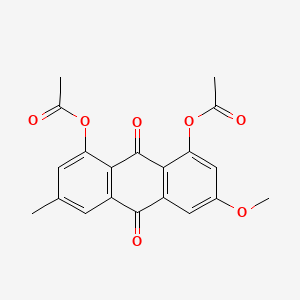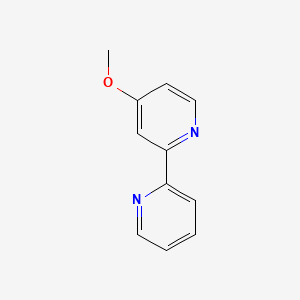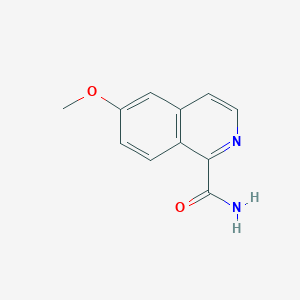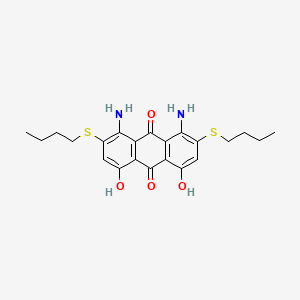
1,8-Diamino-2,7-bis(butylsulfanyl)-4,5-dihydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes amino groups, butylthio groups, and dihydroxyanthracene-dione
Preparation Methods
The synthesis of 1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the anthracene core: This can be achieved through Friedel-Crafts acylation of anthracene.
Introduction of amino groups: Amination reactions can be used to introduce amino groups at the 1 and 8 positions.
Addition of butylthio groups: Thiolation reactions can be employed to add butylthio groups at the 2 and 7 positions.
Hydroxylation: Hydroxylation reactions can be used to introduce hydroxyl groups at the 4 and 5 positions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and butylthio groups can participate in substitution reactions, leading to the formation of various derivatives.
Condensation: The compound can undergo condensation reactions with other molecules to form larger structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a component of drug delivery systems.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways. The amino and butylthio groups may facilitate binding to specific enzymes or receptors, while the dihydroxyanthracene-dione core may participate in redox reactions. These interactions can modulate biological processes and lead to various effects.
Comparison with Similar Compounds
1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione can be compared with other similar compounds, such as:
1,8-Diaminoanthracene-9,10-dione: Lacks the butylthio and hydroxyl groups, which may affect its reactivity and applications.
2,7-Dibutylthioanthracene-9,10-dione: Lacks the amino and hydroxyl groups, which may influence its chemical properties and uses.
4,5-Dihydroxyanthracene-9,10-dione: Lacks the amino and butylthio groups, which may alter its biological activity and industrial applications.
The presence of amino, butylthio, and hydroxyl groups in 1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione makes it unique and versatile for various applications.
Properties
CAS No. |
88605-77-0 |
|---|---|
Molecular Formula |
C22H26N2O4S2 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
1,8-diamino-2,7-bis(butylsulfanyl)-4,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O4S2/c1-3-5-7-29-13-9-11(25)15-17(19(13)23)22(28)18-16(21(15)27)12(26)10-14(20(18)24)30-8-6-4-2/h9-10,25-26H,3-8,23-24H2,1-2H3 |
InChI Key |
CJQSKUWAAUJLDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)SCCCC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


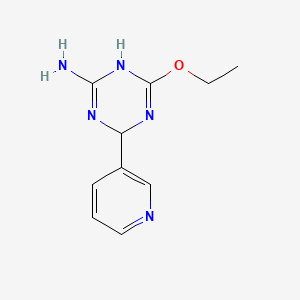
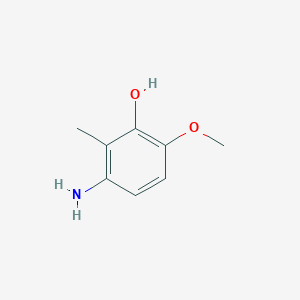
![6,6,12,12-Tetraphenyl-5,11-dihydro-[1,4]benzazaphosphinino[3,2-b][1,4]benzazaphosphinine-6,12-diium;dichloride](/img/structure/B13143022.png)
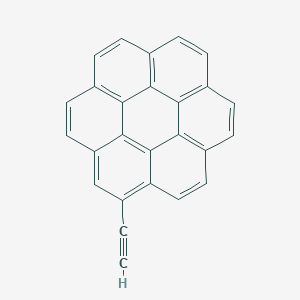
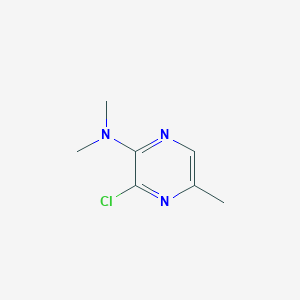


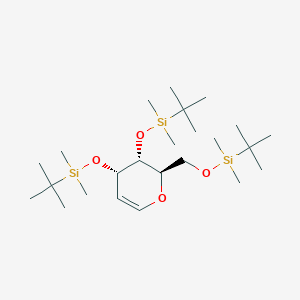
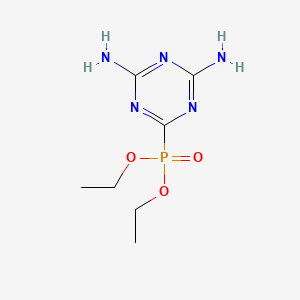
![7-tert-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13143064.png)
